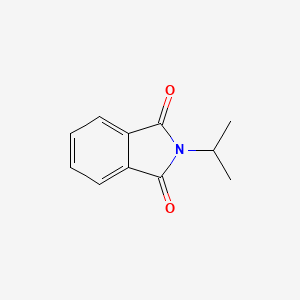

N-Isopropylphthalimide

Description

Properties

IUPAC Name |

2-propan-2-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(2)12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLDXHDOGVIETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044644 | |

| Record name | N-Isopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

304-17-6 | |

| Record name | N-Isopropylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1MM83329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylphthalimide (CAS No. 304-17-6)

Foreword: Understanding N-Isopropylphthalimide in Modern Chemistry

This compound, a derivative of phthalic acid, represents a versatile chemical intermediate with significant utility across various sectors of the chemical industry.[1][2][3] Characterized by a phthalimide core structure—a bicyclic aromatic imide—and an isopropyl group attached to the nitrogen atom, this compound's unique steric and electronic properties make it a valuable reagent.[1] Its branched alkyl chain confers favorable reactivity and solubility characteristics, enabling its use in customized synthesis pathways.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

This compound is systematically known as 2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione.[1][3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 304-17-6.[1]

The molecule's architecture, featuring a planar phthalimide ring system and a non-planar isopropyl substituent, is crucial to its chemical behavior.

Caption: Synthesis via nucleophilic addition.

B. Reaction of Phthalic Anhydride with Isopropylamine: A more traditional and highly versatile method involves the reaction of phthalic anhydride with the corresponding primary amine—in this case, isopropylamine. This two-step process first forms an intermediate phthalamic acid, which then undergoes cyclization upon heating to form the final imide product. This is analogous to the synthesis of other N-alkylphthalimides. [8]

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. [1][2][3][9]Key aspects of its reactivity include:

-

Hydrolysis: The imide ring can be cleaved by hydrolysis under strongly acidic or basic conditions, which regenerates phthalic acid and releases isopropylamine. [1]This reaction is fundamental to the use of phthalimides as protecting groups for amines in organic synthesis.

-

Nitration: The aromatic ring of the phthalimide core can undergo electrophilic substitution reactions. For example, reaction with concentrated nitric acid can produce a mixture of 3- and 4-nitro isomers of this compound. [10]* Incompatibilities: It should be stored away from strong oxidizing agents. [11][9]

Industrial and Research Applications

The compound's structure lends itself to a variety of applications, primarily as a chemical intermediate or functional ingredient.

-

Pharmaceutical Synthesis: It serves as an intermediate in the development of drug substances. [2][3]The phthalimide group is a well-known pharmacophore and is present in various biologically active molecules, including compounds with anti-inflammatory, analgesic, and anticonvulsant properties. [12]* Dye & Pigment Industry: It is used as a functional base in the production of organic pigments and dyes. [2][3][13]Its structure can be modified to fine-tune the color and stability of the final products.

-

Cosmetics and Inks: this compound functions as a reactive plasticizer and solvent in industries such as inks, cosmetics, and nail polish. [14][15][13]* Agrochemicals: There are indications of its use as a pesticide intermediate. [16]

Experimental Protocols: A Validating Approach

The following protocols are representative workflows. The causality behind each step is explained to ensure a self-validating and reproducible system.

Protocol: Synthesis from Phthalic Anhydride and Isopropylamine

Objective: To synthesize this compound and validate the reaction completion.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phthalic anhydride (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).

-

Rationale: Acetic acid serves as a solvent and a catalyst for the initial formation of the phthalamic acid intermediate.

-

-

Amine Addition: While stirring, slowly add isopropylamine (1.05 eq) dropwise from the dropping funnel. An exothermic reaction is expected.

-

Rationale: Slow, controlled addition is crucial to manage the exothermicity and prevent side reactions. A slight excess of the amine ensures the complete consumption of the limiting reagent, phthalic anhydride.

-

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Rationale: Thermal energy drives the dehydration and cyclization of the intermediate phthalamic acid to the stable this compound product, eliminating a molecule of water.

-

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid and salts.

-

Rationale: The product's lower solubility in the cold solvent allows for efficient isolation. Washing with water removes water-soluble impurities.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities that have different solubility profiles.

-

Protocol: Product Characterization Workflow

Objective: To confirm the identity and purity of the synthesized this compound.

Caption: Post-synthesis characterization workflow.

-

Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point within the literature range (80-86 °C) is a primary indicator of high purity. [2]2. Purity Analysis (HPLC): Analyze the product using High-Performance Liquid Chromatography (HPLC). [2][3][17]A single major peak (typically >98%) confirms the purity of the compound.

-

Rationale: HPLC is a highly sensitive quantitative technique for assessing the number of components in a mixture and their relative amounts.

-

-

Structural Confirmation (Spectroscopy):

-

¹H NMR: Record the proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons (a doublet), with appropriate integration ratios.

-

IR Spectroscopy: Record the infrared spectrum. Look for strong absorption bands around 1700-1770 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching of the imide group.

-

Rationale: These spectroscopic methods provide unambiguous confirmation of the molecular structure, serving as a definitive fingerprint of the compound.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302). [9]It may also cause skin and eye irritation. [1][11]* Precautionary Measures:

-

Wash hands thoroughly after handling. [9] * Do not eat, drink, or smoke when using this product. [9] * Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. [11] * IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [9]* Storage: Store in tightly closed containers in a cool, dry, and well-ventilated environment. [2][3][11]

-

Conclusion

This compound (CAS 304-17-6) is a well-characterized chemical with a robust profile of physicochemical properties and established synthesis routes. Its utility as a versatile intermediate in pharmaceuticals, dyes, and specialty chemicals is well-documented. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and industrial settings.

References

-

ChemBK. Phthalimide, N-isopropyl-. [Link]

-

PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6. [Link]

-

ChemIndex. 304-17-6 | this compound. [Link]

- Google Patents. CN108516951B - Synthesis method of N-isopropyl phthalimide.

-

PubChem, National Institutes of Health. Isopropylphthalimide | C11H11NO2 | CID 67535. [Link]

- Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.

-

PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply. [Link]

-

SIELC Technologies. This compound. [Link]

-

European Patent Office. EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. [Link]

-

Research Journal of Pharmacy and Technology. Phthalimides: Biological Profile and Recent Advancements. [Link]

-

The Good Scents Company. isopropylphthalimide. [Link]

-

EWG Skin Deep®. What is ISOPROPYLPHTHALIMIDE. [Link]

- Google Patents. EP0184595A1 - Process for the synthesis of N-alkylphthalimide.

Sources

- 1. CAS 304-17-6: this compound | CymitQuimica [cymitquimica.com]

- 2. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK [epapchem.com]

- 3. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets [papchemlifesciences.com]

- 4. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. CAS RN 304-17-6 | Fisher Scientific [fishersci.ca]

- 8. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. data.epo.org [data.epo.org]

- 11. fishersci.com [fishersci.com]

- 12. rjptonline.org [rjptonline.org]

- 13. CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents [patents.google.com]

- 14. 304-17-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. This compound | 304-17-6 [chemicalbook.com]

- 17. This compound | SIELC Technologies [sielc.com]

N-Isopropylphthalimide molecular weight and formula

An In-Depth Technical Guide to N-Isopropylphthalimide: Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 304-17-6) is a phthalimide derivative with significant utility in synthetic organic chemistry and materials science.[1] As a stable, crystalline solid, its unique branched alkyl structure offers favorable reactivity for customized synthesis, making it a valuable intermediate in the production of pharmaceuticals, dyes, and specialty chemicals.[1][2] This guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a robust synthesis protocol based on nucleophilic addition, methods for spectroscopic characterization, and its key applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione, is characterized by a central phthalimide core N-substituted with an isopropyl group.[1] This structure imparts specific solubility and reactivity profiles crucial for its applications. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 189.21 g/mol | [1][3][4] |

| CAS Number | 304-17-6 | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 80-84 °C | [1][6][7] |

| Boiling Point | 273 °C (lit.) | [6][8] |

| Solubility | Soluble in water and alcohol | [1] |

| IUPAC Name | 2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | [9] |

| SMILES | CC(C)N1C(=O)C2=CC=CC=C2C1=O | [3][9] |

Synthesis of this compound via Nucleophilic Addition

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of phthalimide to propene.[10][11] This method is advantageous due to the use of readily available and inexpensive starting materials, mild reaction conditions, and a high conversion rate, making it suitable for both laboratory and pilot-scale production.[1][10][11]

Causality of Experimental Design

The core of this synthesis is the base-catalyzed nucleophilic attack of the phthalimide anion on propene.

-

Reactants : Phthalimide serves as the nucleophile after deprotonation. Its N-H bond is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Propene is the electrophilic substrate.

-

Catalyst : An organic base, such as triethylamine or pyridine, is used to deprotonate the phthalimide.[10] This generates the highly nucleophilic phthalimide anion required to attack the double bond of propene. The catalyst's role is crucial for activating the phthalimide.

-

Solvent : A strong polar solvent is employed to facilitate the dissolution of the reactants and stabilize the charged intermediate formed during the reaction.[10]

-

Temperature & Time : The reaction is typically conducted between 50 to 200 °C for 1 to 30 hours.[10][11] This temperature range provides the necessary activation energy for the addition reaction without causing significant decomposition. The reaction time is optimized to ensure maximum conversion.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol

-

Charging the Reactor : In a suitable reaction vessel, charge phthalimide, a strong polar solvent, and the organic base catalyst (e.g., triethylamine). The amount of catalyst is typically 1-10% of the phthalimide mass.[10]

-

Introducing Propene : Introduce propene into the reaction mixture. The molar ratio of phthalimide to propene can range from 1:1 to 1:10 to drive the reaction to completion.[10][11]

-

Reaction : Heat the sealed reaction mixture to a temperature between 50 and 200 °C and stir for 1 to 30 hours.[10] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the catalyst and any unreacted phthalimide salts.

-

Isolation and Purification : Isolate the crude product by filtration. Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous acetic acid) to yield a white to off-white crystalline powder.[5]

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of the synthesized this compound is essential. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this validation.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. The presence of the imide carbonyl groups is the most characteristic feature.

-

Expected Peaks :

-

~1770-1790 cm⁻¹ (Symmetric C=O Stretch) and ~1700-1735 cm⁻¹ (Asymmetric C=O Stretch) : These two strong absorption bands are characteristic of the phthalimide ring and confirm the integrity of the core structure.[12]

-

~2970-2980 cm⁻¹ : C-H stretching vibrations from the isopropyl group.

-

~1370-1390 cm⁻¹ : C-H bending vibrations characteristic of the isopropyl group (gem-dimethyl).

-

~715-725 cm⁻¹ : A strong band corresponding to the C-H bending of the ortho-disubstituted benzene ring.

-

The absence of a broad N-H stretching band (around 3200 cm⁻¹) from the starting material (phthalimide) is a key indicator of a successful N-alkylation reaction.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy confirms the specific arrangement of protons in the molecule, providing an unambiguous structural fingerprint.

-

Expected Signals (in CDCl₃):

-

~1.4-1.5 ppm (doublet, 6H) : This signal corresponds to the six equivalent protons of the two methyl groups (-CH₃) on the isopropyl moiety. The signal is split into a doublet by the adjacent methine proton.

-

~4.4-4.6 ppm (septet, 1H) : This signal represents the single methine proton (-CH-) of the isopropyl group. It is split into a septet by the six neighboring methyl protons.

-

~7.7-7.8 ppm (multiplet, 2H) and ~7.8-7.9 ppm (multiplet, 2H) : These signals correspond to the four protons on the aromatic benzene ring. Due to symmetry, they often appear as two distinct multiplets.

-

The integration of these signals (6:1:4) provides quantitative confirmation of the structure.

Applications in Research and Drug Development

This compound's stable structure and reactive potential make it a versatile building block and functional ingredient.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The phthalimide group can act as a protecting group for primary amines in multi-step syntheses, which can be later removed under specific conditions (e.g., via the Gabriel synthesis).

-

Dye & Pigment Industry : It is used as a functional base in the production of organic pigments and coating compounds, where it helps in fine-tuning molecular properties for desired colors and stability.[1][2]

-

Cosmetics and Personal Care : this compound is used in some cosmetic formulations, including sunscreens and nail polish, where it can function as a solvent or plasticizer.[5][8][13]

-

Agrochemicals : The compound can be used as an intermediate in the synthesis of pesticides.[8]

-

Industrial Applications : It is also employed as a swelling or finishing agent in the textile and ink industries.[3][10] Its use as a carrier for disperse dyes allows for lower temperature dyeing processes, which is both economical and environmentally beneficial.[10]

Safety and Handling

While this compound is not classified under GHS hazard criteria in a majority of reports, standard laboratory safety protocols should be followed.[3] It should be stored in tightly closed containers in a cool, dry, and well-ventilated environment.[1][2] Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67535, Isopropylphthalimide. PubChem. Retrieved from [Link]

-

PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. Retrieved from [Link]

-

ChemBK. Phthalimide, N-isopropyl-. Retrieved from [Link]

-

ChemIndex. 304-17-6 | this compound. Retrieved from [Link]

- Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.

-

SIELC Technologies. This compound. Retrieved from [Link]

- Google Patents. CN108516951B - Synthesis method of N-isopropyl phthalimide.

-

The Good Scents Company. isopropylphthalimide. Retrieved from [Link]

-

SpectraBase. PHTHALIMIDE, N-ISOPROPENYL-, - Optional[Vapor Phase IR]. Retrieved from [Link]

-

European Patent Office. EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). Retrieved from [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC Advances. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031241). Retrieved from [Link]

-

PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79215, N-Propylphthalimide. PubChem. Retrieved from [Link]

-

PLOS. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

-

EWG Skin Deep®. What is ISOPROPYLPHTHALIMIDE. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

-

KJ Chemicals Corporation. NIPAM™(N-Isopropyl acrylamide)|Products. Retrieved from [Link]

-

MDPI. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Retrieved from [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

-

PPD. Emerging Technology Integration in FDA's Drug Approval Process. Retrieved from [Link]

Sources

- 1. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets [papchemlifesciences.com]

- 2. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK [epapchem.com]

- 3. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. 304-17-6 | this compound [chemindex.com]

- 8. This compound | 304-17-6 [chemicalbook.com]

- 9. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents [patents.google.com]

- 11. CN108516951B - Synthesis method of N-isopropyl phthalimide - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. ewg.org [ewg.org]

A Technical Guide to the Spectroscopic Characterization of N-Isopropylphthalimide

This guide provides an in-depth analysis of the spectroscopic data for N-Isopropylphthalimide (CAS No: 304-17-6), a key intermediate in the synthesis of various specialty chemicals, dyes, and pharmaceutical compounds.[1] A comprehensive understanding of its spectroscopic signature is paramount for researchers and professionals in drug development and chemical synthesis to ensure structural integrity, purity, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical reference.

Molecular Structure and Spectroscopic Correlation

This compound (C₁₁H₁₁NO₂) has a molecular weight of 189.21 g/mol .[2] Its structure consists of a phthalimide group, where an isopropyl group is attached to the nitrogen atom. This specific arrangement of aromatic and aliphatic moieties gives rise to a distinct and interpretable spectroscopic profile. Understanding this profile is crucial for verifying the successful synthesis and purity of the compound.

The following diagram illustrates the key structural features of this compound and the proton/carbon environments that are interrogated by the spectroscopic techniques discussed herein.

Sources

A Technical Guide to the Synthesis of N-Isopropylphthalimide: Mechanism and a Validated Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phthalimides are foundational scaffolds in medicinal chemistry and materials science. Among these, N-isopropylphthalimide serves as a key intermediate for the synthesis of primary isopropylamines and as a reactive plasticizer. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the core reaction mechanism, a detailed and validated experimental protocol, and critical insights into procedural choices. By grounding the methodology in established chemical principles, this document serves as a self-validating resource for professionals in the field.

Part 1: The Core Mechanism - A Variant of the Gabriel Synthesis

The synthesis of this compound is most commonly achieved via a modification of the Gabriel synthesis, a robust method for preparing primary amines first developed in 1887.[1] The overall transformation involves the N-alkylation of phthalimide with an isopropyl source.[2][3] The reaction proceeds through a classical bimolecular nucleophilic substitution (SN2) pathway.

The core mechanism can be dissected into two primary steps:

-

Deprotonation of Phthalimide: Phthalimide possesses an acidic N-H proton (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[4] A suitable base, such as anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the phthalimide, forming the potassium phthalimide salt in situ.[5][6] This salt exists as a potent nitrogen nucleophile. The choice of K₂CO₃ is advantageous as it is inexpensive, moderately basic to avoid unwanted side reactions, and easy to handle.[6]

-

Nucleophilic Attack: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). This occurs via an SN2 mechanism, where the nucleophilic nitrogen displaces the halide leaving group, forming the C-N bond and yielding the final this compound product.[7][8]

An alternative approach described in patent literature utilizes propylene gas as the isopropyl source in the presence of a catalyst, which proceeds via a nucleophilic addition mechanism.[9][10] However, the alkyl halide route remains more common in standard laboratory settings.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 pathway for the synthesis of this compound from phthalimide and 2-bromopropane.

Caption: SN2 mechanism for this compound synthesis.

Part 2: A Validated Experimental Protocol

This protocol details a reliable method for the synthesis of this compound, adapted from established procedures for N-alkylation of phthalimides.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) | Molar Eq. |

| Phthalimide | 147.13 | 14.7 g | 100 | 1.0 |

| Anhydrous K₂CO₃ | 138.21 | 13.8 g | 100 | 1.0 |

| 2-Bromopropane | 122.99 | 14.8 g (10.2 mL) | 120 | 1.2 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Deionized Water | - | 500 mL | - | - |

| Ethanol | - | ~50 mL | - | - |

Field Insights on Reagent Selection

-

Phthalimide: Ensure it is dry, as moisture can interfere with the basicity of the carbonate.

-

Potassium Carbonate: Anhydrous potassium carbonate is crucial. It acts as the base and a mild desiccant. Using 1.0 equivalent is sufficient to drive the deprotonation.

-

Alkylating Agent: 2-Bromopropane is used in slight excess (1.2 eq.) to ensure the complete consumption of the phthalimide salt. 2-Iodopropane could be used for higher reactivity, but 2-bromopropane offers a good balance of reactivity and cost.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.[1] It readily dissolves the phthalimide salt and reactants, facilitating the SN2 reaction, which is favored in such solvents.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (14.7 g, 100 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and N,N-Dimethylformamide (100 mL).

-

Initiation: Begin stirring the suspension. Add 2-bromopropane (10.2 mL, 120 mmol) to the flask via a syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the phthalimide spot.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring.

-

Product Precipitation: A white or off-white solid product will precipitate out of the aqueous solution. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of water to remove DMF and inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 3: Product Purification and Characterization

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound.[11]

-

Solvent Selection: A mixed solvent system of ethanol and water is effective. The product is soluble in hot ethanol and insoluble in cold water.[12] Acetic acid is also a suitable solvent.[13]

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry thoroughly.

Product Validation and Characterization

-

Appearance: White to off-white crystalline solid.[14]

-

Melting Point: 81-85 °C.[9]

-

Expected Yield: 75-85%

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum should show a septet around 4.5 ppm corresponding to the methine (CH) proton and a doublet around 1.5 ppm for the six methyl (CH₃) protons. The aromatic protons will appear as a multiplet between 7.7-7.9 ppm.[15]

-

IR (KBr): Characteristic peaks will include strong carbonyl (C=O) stretching vibrations around 1770 and 1710 cm⁻¹ and C-N stretching bands.[15]

-

Part 4: Safety Considerations

-

Reagents: Phthalimide and 2-bromopropane are irritants.[15] N,N-Dimethylformamide (DMF) is a skin and respiratory irritant and should be handled in a well-ventilated fume hood.

-

Procedure: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin.

References

-

ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isopropylphthalimide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.

-

Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

-

Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved from [Link]

-

Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108516951B - Synthesis method of N-isopropyl phthalimide.

-

IU Indianapolis ScholarWorks. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropylphthalimide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Filo. (2024). Gabriel Phthalimide Synthesis. Retrieved from [Link]

Sources

- 1. Gabriel Synthesis | Thermo Fisher Scientific - ID [thermofisher.com]

- 2. perlego.com [perlego.com]

- 3. Phthalimides [organic-chemistry.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents [patents.google.com]

- 10. CN108516951B - Synthesis method of N-isopropyl phthalimide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. echemi.com [echemi.com]

- 14. isopropylphthalimide, 304-17-6 [thegoodscentscompany.com]

- 15. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Isopropylphthalimide: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Role and Relevance of N-Isopropylphthalimide

This compound (CAS No. 304-17-6) is a significant chemical compound belonging to the N-substituted phthalimide class. Structurally, it features a phthalimide core—a bicyclic aromatic system derived from phthalic acid—with an isopropyl group attached to the nitrogen atom. This seemingly simple molecule possesses a unique combination of physical and chemical properties that make it a valuable intermediate and functional ingredient across diverse scientific and industrial sectors.

For researchers in drug discovery and medicinal chemistry, N-alkylphthalimides serve as crucial synthons, particularly as protected forms of primary amines in the renowned Gabriel synthesis and its modern variations.[1][2] The steric and electronic influence of the isopropyl group imparts specific reactivity and solubility characteristics that can be leveraged in complex molecular architectures. Beyond synthesis, this compound finds extensive application as a high-performance carrier agent in the textile industry for dyeing polyester fibers with disperse dyes, and as a plasticizer and dissolving agent in cosmetics and inks.[3]

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the causality behind its behavior, detailed experimental protocols, and a robust framework of scientific references.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application. This section details the key physical constants and spectroscopic signatures that define this compound.

Physical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[2] Its physical characteristics are critical for determining appropriate solvents, reaction temperatures, and handling procedures.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-propan-2-ylisoindole-1,3-dione | [4] |

| CAS Number | 304-17-6 | [5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5] |

| Molecular Weight | 189.21 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder; slight yellow liquid | [2][5] |

| Melting Point | 80 - 88 °C | [2][5][6] |

| Boiling Point | 273 - 287.2 °C at 760 mmHg | [5][7][8] |

| Density | ~1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Water: 427.3 mg/L (estimated at 25 °C) | [1] |

| Flash Point | 121.1 ± 11.1 °C | [5] |

| XLogP3 | 2.1 - 2.43 | [4][5] |

Note: Reported values can vary slightly between sources due to different measurement conditions and purity levels.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data provides a guide to interpreting its characteristic spectral fingerprints.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two main sets of signals. A multiplet in the aromatic region (approx. 7.7-7.9 ppm) corresponds to the four protons on the benzene ring of the phthalimide core. The isopropyl group will exhibit a septet (for the single CH proton) and a doublet (for the six equivalent CH₃ protons), with the septet shifted further downfield due to its proximity to the electronegative nitrogen atom.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (C=O) of the imide group (typically around 167 ppm), aromatic carbons, and the carbons of the isopropyl group.[2][3]

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:

-

~1770-1700 cm⁻¹: Strong, characteristic C=O stretching vibrations of the imide group. Often, two distinct bands are observed (asymmetric and symmetric stretching).

-

~3000-3100 cm⁻¹: C-H stretching for the aromatic protons.

-

~2850-2980 cm⁻¹: C-H stretching for the aliphatic isopropyl group.

-

~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.[3]

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (189.21).

-

Fragmentation: Common fragmentation pathways for N-substituted phthalimides involve cleavages of the N-alkyl bond and characteristic losses of CO molecules from the imide ring. The base peak is often observed at m/z 174, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 130.[3][9]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its formation and subsequent chemical transformations. This section explores common synthetic routes and the characteristic reactivity of the molecule.

Key Synthetic Methodologies

Several effective methods exist for the synthesis of this compound, each with distinct advantages regarding starting materials, reaction conditions, and scalability.

2.1.1 Method A: Nucleophilic Addition to Phthalimide

A commercially viable and atom-economical approach involves the direct nucleophilic addition of propylene to phthalimide in the presence of a catalyst.[4]

-

Causality: This reaction leverages the acidic N-H proton of phthalimide. In the presence of a base or catalyst, the phthalimide anion is formed, which then acts as a nucleophile, attacking the propylene double bond in a Markovnikov-fashion to form the stable N-isopropyl derivative. The use of a strong polar solvent helps to stabilize the charged intermediates.

Experimental Workflow: Nucleophilic Addition Synthesis

Caption: Workflow for the synthesis of this compound via nucleophilic addition.

2.1.2 Method B: Mitsunobu Reaction

For laboratory-scale synthesis requiring mild conditions and stereochemical control (if applicable to a chiral alcohol), the Mitsunobu reaction is a powerful choice.[8] It allows for the conversion of a secondary alcohol (isopropanol) directly to the N-substituted phthalimide.

-

Causality: The reaction proceeds via the activation of the alcohol's hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This in-situ activation transforms the OH into a good leaving group, which is then displaced by the phthalimide anion in a classic Sₙ2 reaction. This mechanism results in a clean inversion of stereochemistry at the alcohol's carbon center.[5]

Detailed Experimental Protocol: Mitsunobu Synthesis of this compound

This protocol is a representative example based on the general Mitsunobu reaction conditions.[3]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve phthalimide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, ~10 volumes).

-

Reagent Addition: Add isopropanol (1.1 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progression.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the phthalimide core and the N-isopropyl linkage.

Logical Relationship: Key Reaction Types

Caption: Major reactivity pathways for this compound.

-

Hydrolysis (Gabriel Synthesis Deprotection): The most significant reaction in synthetic chemistry is the cleavage of the N-isopropyl group to release the primary amine, isopropylamine. This is the final step in the Gabriel synthesis. While acidic or strong basic hydrolysis is possible, it can be harsh. The Ing-Manske procedure, using hydrazine hydrate, is a much milder and more common method, proceeding via the formation of the highly stable phthalhydrazide cyclic product.[1]

-

Aromatic Substitution: The benzene ring of the phthalimide core can undergo electrophilic aromatic substitution reactions, such as nitration. The imide group is deactivating, directing incoming electrophiles primarily to the meta positions relative to the carbonyls.

-

Photochemical Reactions: N-Alkylphthalimides are photochemically active. Upon UV irradiation, they can participate in hydrogen-abstraction reactions, cycloadditions, and photoinduced electron transfer (PET) processes, making them useful in photochemistry.[5]

Part 3: Applications and Significance

The properties discussed above translate into several key applications, particularly in materials science and chemical synthesis.

Intermediate in Chemical Synthesis

As highlighted, this compound is a precursor to isopropylamine. The phthalimide group serves as an excellent protecting group for a primary amine, preventing over-alkylation that can plague direct alkylation with ammonia. This makes it a cornerstone of the Gabriel synthesis for accessing primary amines cleanly.[2][9]

Carrier Agent in Textile Dyeing

In the dyeing of hydrophobic fibers like polyester, high temperatures (around 130 °C) are typically required to achieve sufficient dye diffusion into the fiber matrix. This compound acts as a "carrier," a molecule that facilitates dyeing at lower temperatures (e.g., at the boil).

-

Mechanism of Action: The carrier molecules diffuse into the polyester fibers. Their presence disrupts the strong intermolecular forces between the polymer chains, effectively increasing segmental mobility and lowering the glass transition temperature (Tg) of the polymer. This "plasticizing" effect opens up the fiber structure, creating pathways for the non-ionic disperse dye molecules to penetrate more rapidly and deeply into the fiber, resulting in a more efficient and level dyeing process.

Conclusion

This compound is a molecule of significant utility, bridging the gap between fundamental organic synthesis and industrial material processing. Its stable, crystalline nature and well-defined physicochemical properties make it easy to handle, while its reactivity provides access to essential chemical building blocks like primary amines. For drug development professionals, its role in the Gabriel synthesis remains highly relevant. For materials scientists, its function as a dye carrier demonstrates a sophisticated application of physical organic principles to solve a practical industrial challenge. This guide has aimed to provide a comprehensive and technically sound overview to support and inspire further research and application of this versatile compound.

References

-

Mitsunobu Reaction. Organic Synthesis. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

- CN108516951A - The synthetic method of N- N-isopropyl phthalimides.

-

Mitsunobu reaction. Wikipedia. [Link]

-

Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. [Link]

-

Gabriel Synthesis. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Phthalimide, N-isopropyl-. ChemBK. [Link]

-

isopropylphthalimide 1H-isoindole-1,3(2H)-dione, 2-(1-methylethyl). The Good Scents Company. [Link]

-

N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. PapChem Lifesciences. [Link]

-

Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. ResearchGate. [Link]

-

Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chemical Research in Chinese Universities. [Link]

-

Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? ResearchGate. [Link]

- DE3319650A1 - METHOD FOR CLEAVING PHTHALIMIDES.

-

Commercial Name, Factors and Mechanism of Dyeing Carriers. Textile Learner. [Link]

-

Dye Carriers. ResearchGate. [Link]

- US4994089A - Carrier mixture for the dyeing of polyester materials: n-alkylphthalimide and aromatic ester or ether.

Sources

- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Gabriel Synthesis [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents [patents.google.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-Isopropylphthalimide in organic solvents

An In-Depth Technical Guide to the Solubility of N-Isopropylphthalimide in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in organic synthesis.[1][2] Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical formula C₁₁H₁₁NO₂, is a derivative of phthalic acid featuring an isopropyl group attached to the imide nitrogen.[1] It typically presents as a white to off-white crystalline solid.[1] This compound serves as a valuable building block in the synthesis of various nitrogen-containing molecules, including its use as an intermediate for pesticides and in the production of organic pigments and coatings.[2][3]

The solubility of this compound is a critical physicochemical parameter that governs its utility and processing. In drug development and fine chemical synthesis, solubility dictates:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.

-

Purification: Crystallization, a primary purification technique, relies on differential solubility in a chosen solvent system at varying temperatures.

-

Formulation: For compounds intended for biological applications, solubility in relevant delivery vehicles is paramount.

This guide will explore the factors influencing its solubility and provide a robust framework for its experimental determination.

Physicochemical Profile of this compound

A molecule's structure inherently defines its solubility. The key properties of this compound are summarized below. Understanding these parameters provides a predictive basis for its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][4] |

| Molecular Weight | 189.21 g/mol | [4][5] |

| Melting Point | 82-84 °C | [6][7][8] |

| Appearance | White to off-white crystalline solid/powder | [1][7] |

| Boiling Point | ~273-287.2 °C at 760 mmHg | [2][6][9] |

| XLogP3 | 2.1 - 2.43 | [4][9] |

The XLogP3 value of approximately 2.1 suggests that this compound has a moderately lipophilic character.[4] This value, representing the logarithm of the partition coefficient between octanol and water, indicates a preference for non-aqueous environments over water. The molecule's structure is amphipathic, containing a polar phthalimide head (with two carbonyl groups capable of acting as hydrogen bond acceptors) and a nonpolar aromatic ring and isopropyl tail. This duality is central to its solubility profile.

Theoretical Framework and Qualitative Solubility

The foundational principle of solubility, "like dissolves like," is governed by intermolecular forces.[10] A solute dissolves best in a solvent that shares similar polarity and bonding characteristics.

-

Polar Aprotic Solvents (e.g., Acetone, DMF, Ethyl Acetate): These solvents possess significant dipole moments but lack acidic protons. They are expected to be effective solvents for this compound. The strong dipole-dipole interactions between the solvent and the polar imide ring of the solute are the primary driving force for dissolution. Indeed, this compound is reported to be soluble in acetone and dichloromethane.[1] For the parent compound, phthalimide, acetone and ethyl acetate are excellent solvents.[11][12]

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can engage in hydrogen bonding. While the carbonyl oxygens on this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its solubility in alcohols like methanol and ethanol is likely moderate, while its solubility in water is limited.[1] An estimated water solubility is 427.3 mg/L at 25 °C, classifying it as slightly soluble.[13]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents rely on weaker van der Waals forces (London dispersion forces) for interaction. The nonpolar benzene ring and isopropyl group of the solute will interact favorably with these solvents, but the highly polar imide group will be energetically disfavored, likely leading to poor solubility. For the parent phthalimide, solubility in toluene is very low.[11][12]

The interplay of these forces is visualized in the diagram below.

Caption: Intermolecular forces governing this compound solubility.

Summary of Known Qualitative Solubility:

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Acetone | Polar Aprotic | Soluble | [1] |

| Dichloromethane | Polar Aprotic | Soluble | [1] |

| Water | Polar Protic | Limited / Slightly Soluble (est. 427.3 mg/L) | [1][13] |

| Alcohol | Polar Protic | Soluble | [5] |

Note: Quantitative data for this compound is not widely available in public literature. The following section provides a standardized protocol for its determination.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is a gold-standard technique.[10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator (±0.1 °C)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation:

-

Set the thermostatic shaker bath to the desired temperature (e.g., 25.0 °C). Allow it to stabilize.

-

Causality: Maintaining a precise and constant temperature is critical, as solubility is highly temperature-dependent.[10]

-

-

Sample Addition:

-

Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that the solution is saturated. A starting point is ~50-100 mg of solid.

-

Accurately add a known volume or mass of the chosen solvent to each vial (e.g., 5.00 mL).

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatic shaker.

-

Agitate the vials at a constant speed for at least 24-48 hours. A preliminary time-course study can be run to determine the exact time required to reach equilibrium (i.e., when solubility values no longer increase over time).

-

Causality: Sufficient agitation time is required to overcome kinetic barriers and achieve true thermodynamic equilibrium between the dissolved and undissolved solute. The shake-flask method is a time-consuming but accurate approach.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the thermostatic bath (without agitation) for several hours to let the excess solid settle.

-

Causality: This step prevents the fine solid particles from clogging the filter in the next step. The solution remains saturated as long as the temperature is maintained.

-

-

Sampling and Filtration:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

-

Filter the remaining solution directly into a pre-weighed vial or volumetric flask.

-

Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Using a chemically inert filter material (like PTFE for organic solvents) prevents contamination.

-

-

Quantification (HPLC Analysis):

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample by HPLC (e.g., using a C18 column and a UV detector set to an appropriate wavelength for the phthalimide chromophore).

-

Causality: HPLC provides a highly sensitive and specific method for quantifying the solute concentration, ensuring the accuracy of the final solubility value.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Express solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Safety and Handling Considerations

When conducting the experimental work described, adherence to safety protocols is essential. This compound may cause skin and eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated laboratory or under a chemical fume hood. Researchers should always consult the latest Safety Data Sheet (SDS) for the compound and all solvents used before beginning work.

Conclusion

This compound exhibits a solubility profile reflective of its amphipathic chemical structure. It is readily soluble in polar aprotic solvents like acetone and dichloromethane, moderately soluble in alcohols, and has limited solubility in water.[1][5][13] While comprehensive quantitative data is sparse in the literature, the principles of intermolecular forces provide a strong predictive framework. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for their determination. This foundational knowledge is indispensable for the effective application of this compound in research and industrial chemistry.

References

-

Experiment 1: Determination of Solubility. StuDocu. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. [Link]

-

This compound Summary. PubChem, National Institutes of Health. [Link]

-

Phthalimide, N-isopropyl- Properties. ChemBK. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone (YouTube). [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

N-Isopropyl Phthalimide Manufacturer & Suppliers. Opes International. [Link]

-

Isopropylphthalimide Properties. The Good Scents Company. [Link]

-

Solubility determination and modelling for phthalimide in mixed solvents. INIS-IAEA. [Link]

-

Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. ScienceDirect. [Link]

-

Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. ResearchGate. [Link]

-

This compound Properties. ChemIndex. [Link]

-

N-Isopropyl Phthalimide Bulk Supply. Opes International. [Link]

Sources

- 1. CAS 304-17-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 304-17-6 [chemicalbook.com]

- 3. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets [papchemlifesciences.com]

- 4. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK [epapchem.com]

- 6. chembk.com [chembk.com]

- 7. 304-17-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 304-17-6 | this compound [chemindex.com]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. isopropylphthalimide, 304-17-6 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Isopropylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-Isopropylphthalimide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, possesses a thermal stability profile that is critical to its handling, processing, and application. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. Leveraging data from analogous N-alkylphthalimides and established principles of thermal analysis, this document outlines the expected thermal behavior, potential degradation products, and mechanistic insights into its decomposition. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the safe and effective use of this compound.

Introduction: The Significance of Thermal Stability in N-Alkylphthalimides

N-substituted phthalimides are a versatile class of compounds with a broad spectrum of applications, including in medicinal chemistry as a privileged scaffold.[1] The thermal stability of these compounds is a paramount consideration, influencing their synthesis, purification, storage, and ultimately, their performance in various applications. For this compound, understanding its response to thermal stress is crucial for:

-

Optimizing Reaction Conditions: Preventing unwanted degradation during synthesis and subsequent chemical transformations.

-

Ensuring Product Purity and Stability: Establishing appropriate storage and handling protocols to maintain the integrity of the compound.

-

Predicting Shelf-Life: Assessing the long-term stability under various temperature conditions.

-

Safe Handling and Processing: Mitigating risks associated with exothermic decomposition and the release of potentially hazardous byproducts.

This guide will delve into the methodologies used to assess thermal stability and provide a detailed, albeit partially inferred, profile for this compound based on the behavior of its close structural analogs.

Thermal Analysis of this compound: A Multi-faceted Approach

The thermal behavior of a compound is typically characterized using a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4]

Experimental Protocols for Thermal Characterization

A robust thermal analysis of this compound would involve the following detailed experimental protocols:

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with degradation.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss.

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100-120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Expected Thermal Profile of this compound

| Property | Expected Value/Range |

| Melting Point (Tm) | 82-84 °C[5] |

| Boiling Point (Tb) | 273 °C (lit.)[5] |

| Onset of Decomposition (Tonset) | Estimated to be in the range of 110-240 °C. A study on N-(N-acetic acid-yl-phthalimide-5-yl) maleamic acid showed pyrolysis starting at 112 °C and ending at 237 °C in a single step. Given the relative stability of the N-isopropyl group, the onset for this compound is likely in the upper end of this range under inert atmosphere. |

| Degradation Steps | Likely a single-step or a two-step degradation process under inert conditions. The initial step would involve the decomposition of the N-isopropyl group, followed by the degradation of the phthalimide ring at higher temperatures. |

| Enthalpy of Fusion (ΔHf) | Expected to be in a similar range to other N-alkylphthalimides. For example, the enthalpy of fusion for phthalimide, N-ethylphthalimide, and N-propylphthalimide are reported as (106.3±1.3), (91.0±1.2), and (98.2±1.4) kJ·mol-1, respectively. |

Table 1: Predicted Thermal Properties of this compound.

The Degradation Pathway: Unraveling the Mechanism

The thermal degradation of this compound is expected to proceed through a complex series of reactions. The most plausible degradation pathways are initiated by the cleavage of the N-isopropyl group, followed by the decomposition of the phthalimide ring.

Proposed Degradation Mechanism

Based on studies of related N-alkoxyphthalimides, a likely initial degradation step for this compound involves a concerted, six-membered transition state.[6] This mechanism would lead to the formation of propene and phthalimide.

Diagram: Proposed Initial Degradation Pathway of this compound

Caption: A proposed initial thermal degradation pathway for this compound.

At higher temperatures, the resulting phthalimide molecule would undergo further decomposition.

Identification of Degradation Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the volatile and semi-volatile products of thermal degradation, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[7][8][9][10]

3.2.1. Py-GC-MS Experimental Protocol

-

Objective: To separate and identify the chemical species produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A small amount of this compound (microgram scale) is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium).

-

The volatile degradation products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

3.2.2. Potential Degradation Products

Based on the proposed mechanism and studies on the decomposition of the phthalimide ring, the following products are anticipated:[11]

-

From the N-isopropyl group: Propene

-

From the phthalimide ring:

-

Phthalimide (as an intermediate)

-

Benzonitrile

-

Hydrogen Cyanide (HCN)

-

Isocyanic Acid (HNCO)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO2)

-

Benzene and other aromatic fragments

-

The presence of these compounds would provide strong evidence for the proposed degradation pathways.

Diagram: Experimental Workflow for Degradation Product Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. tainstruments.com [tainstruments.com]

- 3. azom.com [azom.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 9. m.youtube.com [m.youtube.com]

- 10. digital.csic.es [digital.csic.es]

- 11. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

N-Isopropylphthalimide: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction